molecular formula C30H52O3 B1153221 Cicloartano-3,24,25-triol CAS No. 57586-98-8

Cicloartano-3,24,25-triol

Número de catálogo: B1153221
Número CAS: 57586-98-8
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cycloartane-3,24,25-triol is a natural triterpenoid found in the barks of Aphanamixis polystachya . It has potential anti-cancer activity and can inhibit MRCKα kinase . It has shown potential for development as an anti-cancer agent against prostate cancer . It can also reduce the viability of PC-3 and DU145 cell lines with IC50 values of 2.226±0.28 μM and 1.67±0.18 μM respectively .


Synthesis Analysis

The synthesis of Cycloartane-3,24,25-triol has been linked to medicinal plants. In one study, it was extracted from Tillandsia recurvata . In another instance, it was isolated from its source plant, Chrysanthemum morifolium .


Chemical Reactions Analysis

Cycloartane-3,24,25-triol has demonstrated strong selectivity towards the MRCKα kinase with a Kd50 of 0.26 μM from a total of 451 kinases investigated .


Physical and Chemical Properties Analysis

Cycloartane-3,24,25-triol has a molecular formula of C30H52O3 and a molecular weight of 460.74 .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El Cicloartano-3,24,25-triol se ha identificado como un posible agente anticancerígeno. Ha mostrado resultados prometedores en la inhibición del crecimiento de células de cáncer de próstata {svg_1} {svg_2}. Se ha probado contra las líneas celulares de cáncer de próstata DU145 y PC-3, mostrando valores de IC50 de 1,56±0,18μM y 2,04±0,28μM respectivamente {svg_3} {svg_4}.

Inhibición de la Cinasa

Se ha descubierto que este compuesto inhibe la MRCKα (cinasa de unión a Cdc42 relacionada con la cinasa de distrofia miotónica) a un Kd de 0,26μM {svg_5}. Se sabe que las cinasas MRCK contribuyen a la progresión y metástasis del tumor a través del control del citoesqueleto, que regula la motilidad e invasión de las células tumorales {svg_6}.

Inhibición de la Invasión y Migración de Células Tumorales

En el cáncer de próstata, la cinasa MRCKα contribuye indirectamente a la progresión del tumor activando otras cinasas, incluida la cinasa 1 de Lim (LIMK 1), que se expresa en exceso en el cáncer de próstata y se sabe que contribuye a la invasión y migración de células tumorales, lo que lleva a la metástasis a otros órganos {svg_7}.

Propiedades Quimiopreventivas

Se ha demostrado que el this compound posee propiedades quimiopreventivas prometedoras {svg_8}. Esto significa que podría utilizarse potencialmente para prevenir, ralentizar o revertir el desarrollo del cáncer.

Potencial para el Descubrimiento de Fármacos

Dada su actividad anticancerígena y su actividad inhibitoria de la cinasa, el this compound se considera un buen candidato para estudios adicionales para determinar su eficacia in vivo contra el cáncer de próstata {svg_9} {svg_10}. Esto lo convierte en un compuesto prometedor para el descubrimiento y desarrollo de fármacos.

Fuente de Nuevas Moléculas Líder

Las plantas medicinales han sido una fuente importante para el descubrimiento de nuevas moléculas líderes para fármacos anticancerígenos. El this compound, que se ha extraído de la planta Chrysanthemum morifolium, podría servir potencialmente como fuente de nuevas moléculas líderes en la lucha contra el cáncer {svg_11}.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Análisis Bioquímico

Biochemical Properties

Cycloartane-3,24,25-triol plays a crucial role in biochemical reactions, particularly in inhibiting specific kinases. It has been shown to inhibit MRCKα kinase, which is involved in regulating the actin cytoskeleton and cellular motility . The compound interacts with the ATP-binding site of MRCKα kinase, demonstrating strong selectivity with a dissociation constant (Kd) of 0.26 μM . This interaction is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells.

Cellular Effects

Cycloartane-3,24,25-triol has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines (PC-3 and DU145), the compound reduces cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . It influences cell function by inhibiting MRCKα kinase, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MRCKα kinase leads to reduced tumor cell motility and invasion, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of Cycloartane-3,24,25-triol involves its binding to the ATP-binding site of MRCKα kinase, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation of myosin II regulatory light chains, which are crucial for actin-myosin contraction and cellular motility . By inhibiting MRCKα kinase, Cycloartane-3,24,25-triol effectively reduces tumor cell motility and invasion, contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloartane-3,24,25-triol have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase and reducing cell viability over extended periods

Dosage Effects in Animal Models

The effects of Cycloartane-3,24,25-triol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more significant reductions in tumor cell viability . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings. High doses may lead to adverse effects, and careful dosage optimization is necessary for its development as a therapeutic agent.

Metabolic Pathways

Cycloartane-3,24,25-triol is involved in various metabolic pathways, particularly those related to its anti-cancer and anti-tubercular activities. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, Cycloartane-3,24,25-triol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its therapeutic efficacy. Understanding the transport and distribution mechanisms of Cycloartane-3,24,25-triol can aid in optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

Cycloartane-3,24,25-triol exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with MRCKα kinase and other biomolecules, influencing its overall therapeutic effects.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Cycloartane-3,24,25-triol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Squalene", "OsO4", "NaIO4", "NaBH4", "NaOH", "H2SO4", "KMnO4", "AlCl3", "Acetic anhydride", "Methanol" ], "Reaction": [ "Squalene undergoes oxidative cleavage with OsO4 to yield a mixture of aldehydes and ketones.", "The mixture is treated with NaIO4 to form a cyclic hemiacetal intermediate.", "Reduction of the hemiacetal with NaBH4 yields a diol intermediate.", "The diol is then subjected to acidic hydrolysis with H2SO4 to form a ketone intermediate.", "Treatment of the ketone with KMnO4 and NaOH results in oxidative cleavage to yield a carboxylic acid intermediate.", "The carboxylic acid is then treated with AlCl3 to form a cyclic intermediate.", "The cyclic intermediate is then subjected to acetylation with acetic anhydride to yield the final product, Cycloartane-3,24,25-triol.", "The final product is purified by recrystallization from methanol." ] }

Número CAS

57586-98-8

Fórmula molecular

C30H52O3

Apariencia

Powder

Origen del producto

United States
Customer
Q & A

Q1: What makes Cycloartane-3,24,25-triol a potential anti-cancer agent?

A1: Research suggests that Cycloartane-3,24,25-triol demonstrates anti-proliferative activity against specific cancer cell lines. This activity stems from its ability to inhibit MRCKα (Myotonic Dystrophy Kinase-Related Cdc42–Binding Kinase) kinase. [, , ] MRCK kinases are implicated in tumor progression and metastasis due to their role in regulating the cytoskeleton, which impacts tumor cell motility and invasion. [] By inhibiting MRCKα, Cycloartane-3,24,25-triol potentially disrupts these processes and hinders tumor development.

Q2: What is the mechanism of action of Cycloartane-3,24,25-triol in inhibiting MRCKα kinase?

A2: While the specific mechanism of inhibition is not fully elucidated in the provided research, Cycloartane-3,24,25-triol has been shown to bind to MRCKα with a Kd of 0.26μM. [] This binding likely interferes with the kinase's ability to phosphorylate downstream targets, ultimately impacting tumor cell behavior.

Q3: Which cancer cell lines have shown sensitivity to Cycloartane-3,24,25-triol in vitro?

A3: Studies have demonstrated that Cycloartane-3,24,25-triol exhibits anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines. [] Additional research suggests activity against other prostate and breast cancer cell lines, but specific names are not provided. [, ]

Q4: How does the structure of Cycloartane-3,24,25-triol compare to other cycloartanes, and how does this relate to their activity?

A4: Research exploring the structure-activity relationship of various cycloartanes, including Cycloartane-3,24,25-triol, reveals that slight modifications in their structures significantly impact their MRCK kinase inhibitory activity. [, ] For instance, Cycloart-23-ene-3,25-diol, differing from Cycloartane-3,24,25-triol by one hydroxyl group, exhibits different inhibitory potency against MRCKα and MRCKβ kinases. [] This highlights the importance of specific structural features in influencing the interaction with target kinases and their subsequent anti-cancer activity.

Q5: What are the future research directions for Cycloartane-3,24,25-triol as an anti-cancer agent?

A5: While the initial in vitro studies are promising, further research is needed to determine the in vivo efficacy and safety profile of Cycloartane-3,24,25-triol. [, ] This includes investigating its pharmacokinetics, pharmacodynamics, potential toxicity, and efficacy in animal models of cancer. Additionally, exploring its effectiveness in combination therapies and understanding potential resistance mechanisms would be crucial for its development as a viable anti-cancer therapeutic.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.